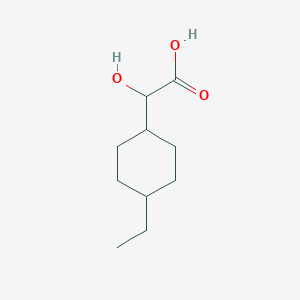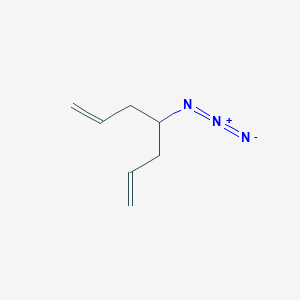
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine is a compound that features a thiazole ring substituted with a bromine atom and a methyl group, along with a piperazine moiety. Thiazole rings are known for their aromaticity and diverse biological activities
Métodos De Preparación
The synthesis of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine typically involves the reaction of 5-bromo-4-methylthiazole with piperazine under specific conditions. The reaction may be carried out in the presence of a base and a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Nucleophilic Reactions: The nitrogen atoms in the piperazine ring can act as nucleophiles in various reactions.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, and anticancer properties.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It is used in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring’s aromaticity and the presence of the bromine atom contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by activating or inhibiting enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
1-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperazine can be compared with other thiazole derivatives, such as:
5-Bromo-4-methyl-1,3-thiazol-2-amine: Similar in structure but lacks the piperazine moiety.
2-Amino-4-methyl-5-bromothiazole: Another thiazole derivative with different functional groups.
The uniqueness of this compound lies in its combination of the thiazole and piperazine rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H12BrN3S |
|---|---|
Peso molecular |
262.17 g/mol |
Nombre IUPAC |
5-bromo-4-methyl-2-piperazin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C8H12BrN3S/c1-6-7(9)13-8(11-6)12-4-2-10-3-5-12/h10H,2-5H2,1H3 |
Clave InChI |
YNTWXLPONZAFMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)N2CCNCC2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![1-(2,4-dimethylphenyl)-3-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea](/img/structure/B13576366.png)

